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An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethyl-1,3-oxazole is a heterocyclic aromatic organic compound belonging to the oxazole

family. The oxazole ring is a five-membered heterocycle containing one oxygen and one

nitrogen atom at positions 1 and 3, respectively. Such scaffolds are of significant interest in

medicinal chemistry and material sciences due to their diverse biological activities and unique

chemical properties.[1] A thorough understanding of the physicochemical properties of

substituted oxazoles like 2-ethyl-1,3-oxazole is fundamental for predicting their behavior in

biological systems, designing synthetic routes, and developing new applications.

This guide provides a summary of the available physicochemical data for 2-ethyl-1,3-oxazole,

details the standard experimental protocols for their determination, and outlines a general

workflow for the characterization of such novel compounds.

Physicochemical Properties
Direct experimental data for 2-ethyl-1,3-oxazole is limited in publicly accessible literature. The

following table summarizes the available computed and predicted properties for the target

molecule. For comparative context, a second table provides the known experimental data for

the parent compound, 1,3-oxazole.
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Table 1: Physicochemical Properties of 2-Ethyl-1,3-oxazole

Property Value Data Type Source

Molecular Formula C₅H₇NO - [2]

Molecular Weight 97.11 g/mol Calculated [2]

logP 1.2 Predicted (XlogP) [2]

Boiling Point Not Available Experimental -

Melting Point Not Available Experimental -

Density Not Available Experimental -

pKa (Conjugate Acid) Not Available Experimental -

Table 2: Experimental Physicochemical Properties of 1,3-Oxazole (Parent Compound)

Property Value Data Type Source

Boiling Point 69-70 °C Experimental

Density 1.050 g/cm³ Experimental [3][4]

pKa (Conjugate Acid) 0.8 ± 0.2 Experimental [4]

Experimental Protocols for Property Determination
The following sections detail the standard laboratory methodologies used to determine the key

physicochemical properties of organic compounds.

Boiling Point Determination
The boiling point is a critical physical constant for the characterization of liquid compounds. A

common and effective method is the capillary method.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the

surrounding atmospheric pressure. At this point, the liquid turns into a gas.
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Methodology (Capillary Method):

A small amount of the liquid sample (e.g., 2-ethyl-1,3-oxazole) is placed in a small test

tube or fusion tube.

A capillary tube, sealed at one end, is inverted and placed into the liquid.

The apparatus, equipped with a thermometer, is heated slowly and uniformly, often using a

Thiele tube or a metal heating block.

As the temperature rises, air trapped in the capillary tube expands and escapes, seen as

bubbles.

The temperature at which a rapid and continuous stream of bubbles emerges from the

capillary's open end is noted.

The heat source is then removed, and the liquid is allowed to cool.

The boiling point is the temperature recorded at the exact moment the bubbling stops and

the liquid begins to enter the capillary tube. This occurs when the external pressure equals

the vapor pressure of the compound.

Melting Point Determination
For solid compounds, the melting point is a key indicator of purity.

Principle: The melting point is the temperature at which a substance changes state from solid

to liquid. Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C),

whereas impurities lower the melting point and broaden the range.

Methodology (Capillary Method):

A small amount of the finely powdered solid sample is packed into a thin-walled capillary

tube, sealed at one end.

The capillary tube is attached to a thermometer or placed in a designated slot in an

automated melting point apparatus.
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The sample is heated slowly (e.g., a ramp rate of 1-2 °C per minute).

Two temperatures are recorded: T1, the temperature at which the first drop of liquid

appears, and T2, the temperature at which the entire sample becomes a clear liquid.

The melting point is reported as the range from T1 to T2.

Density Determination
Density, the mass per unit volume, is another fundamental physical property.

Principle: Density is defined as mass divided by volume (ρ = m/V).

Methodology (Using a Pycnometer or Volumetric Flask):

The mass of a clean, dry, and empty pycnometer or a small volumetric flask (W1) is

accurately measured.

The container is filled to its calibrated volume with the liquid sample, and its mass is

measured again (W2).

The mass of the liquid is calculated by subtracting the empty container's mass from the

filled container's mass (Mass = W2 - W1).

The density is calculated by dividing the mass of the liquid by the known volume of the

pycnometer or flask. Temperature must be recorded as density is temperature-dependent.

Solubility Determination
Solubility provides crucial information about a compound's polarity and the types of

intermolecular forces it can form.

Principle: The "like dissolves like" rule is a guiding principle, where polar solvents dissolve

polar solutes and nonpolar solvents dissolve nonpolar solutes. Solubility is typically

determined qualitatively.

Methodology:
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A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.

The tube is shaken vigorously after each addition.

The compound is classified as "soluble" if it dissolves completely. If it does not, it is

"insoluble."

This process is repeated with a range of solvents of varying polarity and pH (e.g., diethyl

ether, 5% HCl, 5% NaOH) to build a solubility profile.

pKa Determination
The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound.

Principle: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its

protonated and deprotonated forms.

Methodology (Potentiometric Titration):

A precise amount of the compound is dissolved in a suitable solvent (often water or a

water-alcohol mixture).

A standardized solution of a strong acid or base is added incrementally using a burette.

The pH of the solution is measured with a calibrated pH meter after each addition of the

titrant.

The data are plotted as pH versus the volume of titrant added.

The pKa is determined from the titration curve, typically corresponding to the pH at the

half-equivalence point.

Note on Oxazoles: Oxazoles are weak bases; therefore, the pKa of the conjugate acid

(oxazolium ion) is typically determined by titrating the oxazole with a strong acid.[5]

logP Determination
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The partition coefficient (P), usually expressed as its logarithm (logP), measures a compound's

lipophilicity.

Principle: logP is the ratio of the concentration of a compound in a nonpolar solvent (typically

n-octanol) to its concentration in a polar solvent (water) at equilibrium. A positive logP

indicates higher lipophilicity (fat-loving), while a negative value indicates higher hydrophilicity

(water-loving).

Methodology (Shake-Flask Method):

A known amount of the solute is dissolved in a mixture of pre-saturated n-octanol and

water.

The mixture is shaken vigorously to allow the solute to partition between the two

immiscible layers until equilibrium is reached.

The layers are separated by centrifugation.

The concentration of the solute in each layer is measured accurately, often using UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC).

The partition coefficient P is calculated as [concentration in octanol] / [concentration in

water], and the logP is the base-10 logarithm of this value.

Workflow for Physicochemical Characterization
The determination of a compound's properties is part of a larger, systematic workflow in

chemical research, from initial synthesis to final characterization. This process ensures the

identity and purity of the target molecule.
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Caption: General workflow for the synthesis and characterization of a novel organic compound.
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Conclusion
While comprehensive experimental data for 2-ethyl-1,3-oxazole is not prevalent in current

literature, its core physicochemical properties can be estimated through computational methods

and contextualized by examining the parent oxazole ring. The established experimental

protocols for determining properties such as boiling point, density, solubility, pKa, and logP are

robust and essential for the thorough characterization required in drug discovery and material

science. The systematic application of these analytical techniques within a structured research

workflow is critical for validating the identity, purity, and potential utility of novel chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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